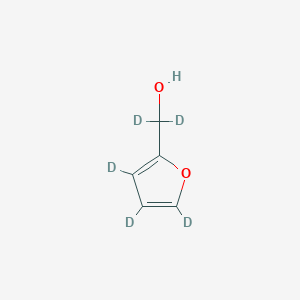

Furfuryl-d5 Alcohol

Description

BenchChem offers high-quality Furfuryl-d5 Alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furfuryl-d5 Alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dideuterio-(3,4,5-trideuteriofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i1D,2D,3D,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFVYQJUAUNWIW-QUWGTZMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C([2H])([2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Isotopic Labeling in Furan Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of Furfuryl-d5 Alcohol

For Researchers, Scientists, and Drug Development Professionals

Furfuryl alcohol (C₅H₆O₂), a bio-renewable chemical derived from the hydrogenation of furfural, serves as a foundational building block for a myriad of industrial products, including resins, adhesives, and specialty solvents.[1][2][3] Its deuterated isotopologue, Furfuryl-d5 Alcohol (C₅HD₅O₂), represents a specialized tool for the scientific community. In this molecule, the five hydrogen atoms on the furan ring are replaced with deuterium, a stable, heavy isotope of hydrogen.[4] This isotopic substitution, while minimally altering the fundamental chemical reactivity, introduces a significant mass change that is leveraged in advanced analytical and mechanistic studies.

The primary utility of Furfuryl-d5 Alcohol stems from its application as an internal standard for mass spectrometry-based quantification and as a mechanistic probe to investigate reaction pathways and the kinetic isotope effect (KIE).[4][5][6] The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can significantly slow down reactions where C-H bond cleavage is the rate-determining step.[7] This phenomenon is particularly valuable in drug metabolism studies, where deuteration at a metabolic site can enhance a drug's pharmacokinetic profile.[6] This guide provides a comprehensive overview of the core chemical properties, analytical characterization, applications, and handling protocols for Furfuryl-d5 Alcohol, designed for professionals in research and development.

Core Chemical and Physical Properties

Furfuryl-d5 Alcohol is identified by its unique CAS Number, 1398065-62-7.[8][9][10] The incorporation of five deuterium atoms increases its molecular weight to approximately 103.13 g/mol .[4][8][9] While extensive experimental data for the deuterated form is not as prevalent as for its non-deuterated counterpart, its physical properties can be reasonably predicted or inferred to be very similar to those of standard furfuryl alcohol. Like its isotopologue, it is a clear, colorless to pale yellow liquid that may darken upon exposure to light and air.[1][2]

| Property | Value (Furfuryl-d5 Alcohol) | Value (Furfuryl Alcohol, for comparison) | Reference(s) |

| CAS Number | 1398065-62-7 | 98-00-0 | [9] |

| Molecular Formula | C₅HD₅O₂ | C₅H₆O₂ | [4][11] |

| Molecular Weight | ~103.13 g/mol | ~98.10 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 170.0°C (Predicted) | ~170-171°C | [8][12][13] |

| Density | ~1.1 g/cm³ (Predicted) | ~1.13 g/cm³ at 20°C | [2][8] |

| Flash Point | 65.0°C (Predicted) | ~65°C | [8][12][13] |

| Solubility in Water | Miscible | Miscible | [2][12] |

| Isotopic Enrichment | Typically ≥98 atom % D | N/A | [9][14] |

Synthesis and Isotopic Labeling

The industrial synthesis of furfuryl alcohol involves the catalytic hydrogenation of furfural, which is derived from the acid-catalyzed dehydration of pentose sugars found in biomass.[12][15][16]

Caption: General synthesis pathway from biomass to Furfuryl-d5 Alcohol.

The synthesis of Furfuryl-d5 Alcohol is not commonly detailed but can be achieved through two primary strategies:

-

Building from a Deuterated Precursor: Synthesizing the molecule using a deuterated starting material, such as furfural-d4, followed by the reduction of the aldehyde group. This "bottom-up" approach ensures precise placement of the deuterium labels.

-

Hydrogen-Deuterium (H-D) Exchange: Subjecting unlabeled furfuryl alcohol to conditions that promote the exchange of the furan ring protons with deuterium from a deuterium source (e.g., D₂O) under acid or base catalysis. This method can be cost-effective but may yield incomplete deuteration.

The choice of synthesis route is critical for ensuring high isotopic purity, which is paramount for its use as an analytical standard.[4]

Analytical Characterization

Confirming the identity, purity, and isotopic enrichment of Furfuryl-d5 Alcohol requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most telling feature in the ¹H NMR spectrum of highly enriched Furfuryl-d5 Alcohol is the significant reduction or complete absence of signals corresponding to the furan ring protons, which typically appear between 6.2 and 7.4 ppm in the unlabeled compound.[17][18] The remaining prominent signals would be from the hydroxymethyl group (CH₂OH), appearing as a doublet around 4.5 ppm, and the hydroxyl proton (OH), a triplet around 5.2 ppm (in DMSO-d6), although its position is solvent-dependent and it can be exchanged with D₂O.[18]

-

¹³C NMR: The ¹³C spectrum will be similar to the unlabeled analog, but the signals for the deuterated carbons will appear as multiplets with lower intensity due to C-D coupling and the longer relaxation times of deuterated carbons. Deuterium substitution also causes a small upfield shift (isotope effect) on the attached carbon and, to a lesser extent, on adjacent carbons.[19]

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming the positions of isotopic labeling.

Mass Spectrometry (MS)

Mass spectrometry is fundamental for confirming the mass increase due to deuteration. When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak (M⁺) for Furfuryl-d5 Alcohol will be observed at an m/z value 5 units higher than that of unlabeled furfuryl alcohol (m/z 98). A common fragment ion for furfuryl alcohol is at m/z 81, resulting from the loss of the hydroxyl group.[20] For the d5 analog, the corresponding fragment would be expected at m/z 85 or 86, depending on the fragmentation pathway. This mass shift is the basis for its use as an internal standard in quantitative analysis.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. The spectrum of Furfuryl-d5 Alcohol will be dominated by a broad O-H stretching band around 3350 cm⁻¹. Key differences compared to the unlabeled compound include the appearance of C-D stretching vibrations (typically ~2100-2300 cm⁻¹) and the disappearance of the corresponding aromatic C-H stretching vibrations (~3100 cm⁻¹).[21][22]

Protocol: GC-MS Analysis for Quantification of Furfuryl Alcohol using Furfuryl-d5 Alcohol

This protocol describes the use of Furfuryl-d5 Alcohol as an internal standard (IS) for the accurate quantification of furfuryl alcohol in a sample matrix.

Objective: To determine the concentration of furfuryl alcohol in a sample.

Methodology:

-

Preparation of Stock Solutions:

-

Accurately prepare a stock solution of furfuryl alcohol (analyte) of known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., methanol).

-

Accurately prepare a stock solution of Furfuryl-d5 Alcohol (IS) of known concentration (e.g., 1000 µg/mL) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a constant volume of the IS stock solution into varying volumes of the analyte stock solution.

-

Dilute each standard to the final volume with the solvent to generate a concentration range that brackets the expected sample concentration. A typical range might be 1, 5, 10, 50, and 100 µg/mL.

-

-

Sample Preparation:

-

Accurately measure a known volume or weight of the sample to be analyzed.

-

Spike the sample with the same constant volume of the IS stock solution used for the calibration standards.

-

Extract or dilute the sample as required by the sample matrix to be compatible with the GC-MS system.

-

-

GC-MS Analysis:

-

Inject the prepared calibration standards and samples into the GC-MS system.

-

Use an appropriate GC column (e.g., HP-5MS) and temperature program to achieve chromatographic separation of furfuryl alcohol from other matrix components.[18][23]

-

Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

-

Monitor m/z 98 (molecular ion) and 81 (fragment) for furfuryl alcohol.

-

Monitor m/z 103 (molecular ion) and 86 (fragment) for Furfuryl-d5 Alcohol.

-

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (Area_Analyte / Area_IS).

-

Construct a calibration curve by plotting this area ratio against the known concentration of the analyte.

-

Calculate the area ratio for the unknown sample and determine its concentration using the linear regression equation from the calibration curve.

-

Caption: Workflow for quantitative analysis using an internal standard.

Chemical Reactivity and the Kinetic Isotope Effect

The chemical reactivity of Furfuryl-d5 Alcohol mirrors that of its non-deuterated analog. It can undergo polymerization in the presence of acids, hydrogenation to form tetrahydrofurfuryl alcohol, and various other reactions typical of primary alcohols and furans, such as etherification and Diels-Alder additions.[12]

The most significant deviation in its reactivity profile is the manifestation of the Deuterium Kinetic Isotope Effect (KIE) . The KIE is the ratio of the rate constant for a reaction with the light isotope (kH) to that with the heavy isotope (kD).

-

Primary KIE: If a C-H bond on the furan ring is broken in the rate-determining step of a reaction (e.g., electrophilic substitution or oxidation by a cytochrome P450 enzyme), the rate of reaction for Furfuryl-d5 Alcohol will be significantly slower than for furfuryl alcohol. This is because the C-D bond has a lower zero-point energy and requires more energy to break.

-

Secondary KIE: Deuteration can also influence reaction rates even when the C-D bond is not broken, through steric or electronic effects, though this influence is generally smaller.

This predictable impact on reaction rates makes Furfuryl-d5 Alcohol an excellent tool for elucidating reaction mechanisms.[24][25] For instance, a significant KIE would confirm that C-H bond cleavage is a critical step in a metabolic pathway under investigation.[6]

Applications in Research and Drug Development

The unique properties of Furfuryl-d5 Alcohol make it invaluable in several scientific domains.

-

Analytical Internal Standard: As detailed in the protocol above, its primary application is as an internal standard for the accurate quantification of furfuryl alcohol in complex matrices such as food, beverages, environmental samples, and biological fluids.[4][5] Its chemical similarity ensures it behaves almost identically during sample extraction and chromatographic analysis, while its mass difference allows for clear distinction by MS.

-

Metabolic Studies: In drug development, it is common to synthesize deuterated analogs of drug candidates.[4] If a drug contains a furfuryl moiety that is a site of metabolic oxidation, preparing the d5-analog can help determine if this pathway is a major route of clearance. Slowing down this metabolism via the KIE can improve the drug's half-life and bioavailability.[6][7]

-

Mechanistic Elucidation: Researchers use Furfuryl-d5 Alcohol to probe the mechanisms of chemical and enzymatic reactions.[4][26] By comparing the reaction rates and product distributions of the labeled and unlabeled compounds, one can infer the role of specific C-H bonds in the reaction pathway.

-

Environmental Fate and Transport: As a labeled tracer, it can be used to study the degradation kinetics and transport of furan-based pollutants in soil and water systems.[4]

Storage, Handling, and Safety

Safety Precautions

Furfuryl alcohol is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, is fatal if inhaled, and is suspected of causing cancer.[27] It is imperative to handle Furfuryl-d5 Alcohol with the same level of caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage and Stability

Maintaining the chemical and isotopic integrity of Furfuryl-d5 Alcohol is critical for its effective use.

-

Isotopic Stability: The primary concern for deuterated compounds is isotopic dilution via H-D exchange with atmospheric moisture or protic solvents.[7][28] Deuterium atoms on an aromatic ring like furan are generally stable, but exchange can occur under certain conditions.

-

Chemical Stability: Unlabeled furfuryl alcohol is known to darken and polymerize over time, especially when exposed to light, air, and heat, or in the presence of acidic contaminants.[29][30]

Protocol: Recommended Storage and Handling

-

Long-Term Storage:

-

Handling:

-

Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture inside the container.

-

Handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) whenever possible, especially when dispensing small quantities.[28]

-

Use dry, clean glassware and syringes.

-

When preparing solutions, use anhydrous deuterated solvents if subsequent analysis is sensitive to protic impurities. If using non-deuterated solvents, use high-purity anhydrous grades.

-

-

Post-Use:

-

After removing the desired amount, flush the vial headspace with an inert gas before re-sealing.

-

Wrap the cap with parafilm to provide an additional barrier against moisture.

-

Return the vial to the recommended storage conditions promptly.

-

By following these protocols, researchers can ensure the integrity of Furfuryl-d5 Alcohol, leading to more accurate and reproducible experimental results.

References

-

Grokipedia. Furfuryl alcohol. Available from: [Link]

-

Consolidated Chemical. Furfuryl Alcohol – High-Purity Solvent. Available from: [Link]

-

PubChem. Furfuryl Alcohol | C5H6O2 | CID 7361. Available from: [Link]

-

Wikipedia. Furfuryl alcohol. Available from: [Link]

-

Univar Solutions. FURFURYL ALCOHOL. Available from: [Link]

-

Chemistry For Everyone. Does Deuterium Have A Shelf Life?. YouTube. Available from: [Link]

-

ResolveMass Laboratories Inc. Furfuryl-d5 Alcohol | CAS 1398065-62-7. Available from: [Link]

-

National Institutes of Health (NIH). Characterization of the Soluble Products Formed during the Hydrothermal Conversion of Biomass-Derived Furanic Compounds by Using LC–MS/MS. Available from: [Link]

-

ResearchGate. FT-IR spectrum of furfuryl alcohol (FA). Available from: [Link]

-

ResearchGate. Infrared spectra of; (a) furfuryl alcohol isolated in an argon matrix.... Available from: [Link]

-

Quora. Can deuterium oxide (D2O) go bad if not stored properly?. Available from: [Link]

-

Padua Research Archive. Chemical constitution of polyfurfuryl alcohol investigated by FTIR and Resonant Raman spectroscopy. Available from: [Link]

-

Indiana University. Efficient Furfuryl Alcohol Synthesis from Furfural over Magnetically Recoverable Catalysts. Available from: [Link]

-

Cambridge Isotope Laboratories, Inc. Deuterated Chloroform. Available from: [Link]

-

ResearchGate. (PDF) Protonation prerequisite in selective furfural hydrogenation to furfuryl alcohol: a kinetic isotope effect study. Available from: [Link]

-

MDPI. Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. Available from: [Link]

-

The Biazzi Process. Furfuryl Alcohol. Available from: [Link]

-

The Royal Society of Chemistry. Support Information for - Continuous flow synthesis of furfuryl alcohol. Available from: [Link]

-

MySkinRecipes. Furfuryl-d5 Alcohol. Available from: [Link]

-

Cannabis Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (CDB005455). Available from: [Link]

-

ResearchGate. NMR spectra of furfuryl alcohol | Download Scientific Diagram. Available from: [Link]

-

PubMed. Effects of Pressure on Deuterium Isotope Effects of Yeast Alcohol Dehydrogenase Using Alternative Substrates. Available from: [Link]

-

INCHEM. FURFURYL ALCOHOL AND RELATED SUBSTANCES. Available from: [Link]

-

ResearchGate. Fig. S15. Mass spectrum of the coupling products by furfuryl alcohol. 3b. Available from: [Link]

-

MDPI. Hydrogenolysis of Biomass-Based Furfuryl Alcohol into 1,2-Pentanediol over Magnesium Oxide-Supported Pt-Y Bimetallic Catalysts. Available from: [Link]

-

ResearchGate. IEs of nine biomass‐derived compounds: furfuryl alcohol (A),.... Available from: [Link]

-

National Institute of Standards and Technology (NIST). 2-Furanmethanol - the NIST WebBook. Available from: [Link]

-

MDPI. Hydrogenolysis of Furfuryl Alcohol to 1,2‐Pentanediol Over Supported Ruthenium Catalysts. Available from: [Link]

-

MDPI. Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Available from: [Link]

-

PubMed. The kinetic isotope effect in the search for deuterated drugs. Available from: [Link]

-

ResearchGate. Adsorption and Reaction of Furfural and Furfuryl Alcohol on Pd(111): Unique Reaction Pathways for Multifunctional Reagents | Request PDF. Available from: [Link]

-

PubMed. Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines. Available from: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. consolidated-chemical.com [consolidated-chemical.com]

- 3. Furfuryl Alcohol - The Biazzi Process [biazzi.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. researchgate.net [researchgate.net]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. guidechem.com [guidechem.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. Furfuryl-d5 Alcohol | 1398065-62-7 [chemicalbook.com]

- 11. Furfuryl alcohol 98 98-00-0 [sigmaaldrich.com]

- 12. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 13. univarsolutions.com [univarsolutions.com]

- 14. Furfuryl-d5 Alcohol [myskinrecipes.com]

- 15. iu.tind.io [iu.tind.io]

- 16. mdpi.com [mdpi.com]

- 17. Furfuryl alcohol(98-00-0) 1H NMR [m.chemicalbook.com]

- 18. rsc.org [rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Effects of pressure on deuterium isotope effects of yeast alcohol dehydrogenase using alternative substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Furfuryl alcohol CAS 98-00-0 | 804015 [merckmillipore.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. furan.com [furan.com]

- 31. ckgas.com [ckgas.com]

An In-Depth Technical Guide to the Synthesis and Purification of Furfuryl-d5 Alcohol

Introduction

In the fields of pharmaceutical development, metabolic research, and environmental analysis, stable isotope-labeled (SIL) compounds are indispensable tools. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an ideal tracer due to its unique mass, which is readily distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[1]. Furfuryl alcohol (C₅H₆O₂), a versatile chemical derived from renewable biomass, is a crucial intermediate in the synthesis of resins, pharmaceuticals, and other fine chemicals[2][3][4][5][6]. The deuterated isotopologue, furfuryl-d5 alcohol, provides a high-purity internal standard for quantitative MS analysis, enabling researchers to accurately track the parent compound in complex biological and environmental matrices.

This guide provides a comprehensive, technically-grounded overview of a robust and efficient method for the synthesis and purification of furfuryl-d5 alcohol. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental decisions, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Part 1: Synthesis Strategy and Execution

The most logical and efficient synthetic route to furfuryl-d5 alcohol—specifically (Furan-2,3,4,5-d4)methanol-d1—is a two-step process. This strategy begins with the deuteration of the furan ring of the precursor, furfural, followed by the selective reduction of the aldehyde and a final deuteration of the resulting hydroxyl group.

Step 1: Synthesis of Furfural-d4 via Acid-Catalyzed Hydrogen-Deuterium Exchange

The foundational step is the replacement of the four non-labile hydrogen atoms on the furan ring with deuterium. This is achieved through an acid-catalyzed hydrogen-deuterium (H/D) exchange reaction[7][8].

Mechanism and Rationale: The furan ring can undergo electrophilic substitution. In the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), the ring is protonated (or rather, deuterated) to form a resonance-stabilized carbocation intermediate. The subsequent loss of a proton (H⁺) is less favorable than the loss of a deuteron (D⁺) in a deuterium-rich environment, driving the equilibrium towards the deuterated product. This process is repeated until all four ring protons are exchanged for deuterons. Elevated temperatures are often required to facilitate the exchange of these non-labile hydrogens[8].

Caption: Synthetic pathway for Furfuryl-d5 Alcohol.

Experimental Protocol: Furfural-d4 Synthesis

-

Reaction Setup: In a pressure-rated glass vessel equipped with a magnetic stir bar, combine commercial furfural with a 10-fold molar excess of deuterium oxide (D₂O, 99.9 atom % D).

-

Catalyst Addition: Carefully add deuterated sulfuric acid (D₂SO₄, 99.5 atom % D) to a concentration of 5% (v/v).

-

Reaction Conditions: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours. The reaction progress can be monitored by taking small aliquots, extracting with an organic solvent, and analyzing by ¹H NMR to observe the disappearance of the signals corresponding to the furan ring protons.

-

Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a base such as anhydrous sodium carbonate. Extract the deuterated furfural into an organic solvent like diethyl ether or dichloromethane.

-

Purification: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude furfural-d4 is then purified by vacuum distillation to remove any polymeric byproducts.

Step 2: Reduction of Furfural-d4 to Furfuryl-d5 Alcohol

With the deuterated precursor in hand, the next step is the reduction of the aldehyde functional group to a primary alcohol.

Mechanism and Rationale: Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its selectivity for aldehydes and ketones; it will not reduce esters or carboxylic acids that might be present as impurities[9]. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon[10]. This forms an alkoxide intermediate. A standard, non-deuterated reducing agent (NaBH₄) is intentionally used here to avoid introducing a sixth deuterium atom onto the methylene carbon. The fifth and final deuterium is introduced during the workup, where the alkoxide intermediate is quenched with D₂O, which protonates (deuterates) the oxygen to yield the final -OD group. This exchange of the labile hydroxyl proton is rapid and efficient in a D₂O environment[11].

Experimental Protocol: Furfuryl-d5 Alcohol Synthesis

-

Reaction Setup: Dissolve the purified furfural-d4 in ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. A slight molar excess (e.g., 1.2 equivalents) is typically used to ensure complete reduction. The reduction of furfural with NaBH₄ is generally rapid, often completing within minutes[12].

-

Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting aldehyde.

-

Quenching and Workup: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding deuterium oxide (D₂O). This step both destroys the excess borohydride and provides the deuterium source for the alcohol's hydroxyl group.

-

Extraction: After quenching, extract the product into an organic solvent. Multiple extractions with a solvent like ethyl acetate will ensure a high recovery.

-

Washing and Drying: Combine the organic layers and wash with brine to remove any remaining inorganic salts. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Part 2: Purification and Characterization

Rigorous purification and comprehensive characterization are critical to validate the identity, purity, and isotopic enrichment of the final product.

Purification by Vacuum Distillation

The primary impurities in the crude product are residual solvent, borate salts, and potentially a small amount of unreacted starting material. Vacuum distillation is the preferred method for purifying furfuryl alcohol, as it allows the substance to boil at a lower temperature, preventing thermal decomposition to which furan compounds are susceptible[13][14][15].

Caption: Workflow for the purification and analysis of Furfuryl-d5 Alcohol.

Experimental Protocol: Vacuum Distillation

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware joints are properly sealed with high-vacuum grease.

-

Distillation: Place the crude furfuryl-d5 alcohol into the distilling flask with a stir bar. Slowly apply vacuum to the system. Once the desired pressure is reached (e.g., ~5-10 mmHg), gently heat the flask.

-

Fraction Collection: Collect the fractions that distill at the expected boiling point for furfuryl alcohol under the applied vacuum (approx. 75-77 °C at 15 mmHg). Discard any initial forerun and the high-boiling residue.

Characterization and Quality Control

A combination of NMR and Mass Spectrometry is essential for the unambiguous confirmation of the product's structure and isotopic purity[16][17].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary tool for determining the extent of deuteration. In the spectrum of the final product, the signals corresponding to the four furan ring protons and the hydroxyl proton should be absent or significantly diminished (to <1-2% of their original intensity). The only significant remaining proton signal should be from the methylene (-CH₂-) group.

-

²H NMR: Deuterium NMR can be used to confirm the locations of the incorporated deuterium atoms. The spectrum should show signals corresponding to the four positions on the furan ring and the hydroxyl deuteron (-OD).

-

¹³C NMR: The carbon spectrum will confirm the integrity of the carbon skeleton.

-

-

Mass Spectrometry (MS):

-

MS analysis (typically via GC-MS or LC-MS) confirms the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the mass of the d5-isotopologue. Analysis of the isotopic cluster will provide a precise measure of the isotopic enrichment and distribution.

-

| Parameter | Expected Value / Observation | Method |

| Chemical Purity | > 98% | GC-MS, ¹H NMR |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry |

| Molecular Weight (d5) | Expected m/z for C₅H₁D₅O₂ | Mass Spectrometry |

| ¹H NMR | Absence of signals for furan ring and -OH protons. | 400 MHz NMR |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

Conclusion

The synthesis of furfuryl-d5 alcohol via a two-step pathway involving acid-catalyzed H/D exchange followed by selective reduction is a reliable and well-precedented method. This guide provides the necessary theoretical background and detailed protocols to enable researchers to produce this valuable stable isotope-labeled standard with high purity and isotopic enrichment. Careful execution of the purification and rigorous analytical characterization are paramount to ensuring the final product is fit for its intended use in demanding quantitative applications.

References

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc.

- What are the main uses of Green Chemical Furfuryl Alcohol? (2025). Yino Blog.

- Technical Support Center: 5-Propargylfurfuryl Alcohol Purification. (2025). Benchchem.

- Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022). PubMed.

- The Furfuryl Alcohol Edge: Applications And Benefits For You. (2024). Chemical Bull.

- [Chemical Knowledge]:Properties and Uses of Furfuryl Alcohol. (n.d.). LookChem.

- Process and device for recovering furfuryl alcohol from high-boiling residues generated in furturyl alcohol preparation by furfural hydrogenation. (n.d.). Google Patents.

- Deuterated Compounds | Stable Isotope-Labeled Standards. (n.d.). Pharmaffiliates.

- Furfuryl Alcohol - The Biazzi Process. (n.d.). Biazzi.

- Deuteron-proton isotope correlation spectroscopy of molecular solids. (n.d.). ChemRxiv.

- Furfuryl Alcohol: A Versatile Industrial Bio-Based Chemical. (2025). ChemOn.

- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.

- Reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide.

- Rate of borohydride reduction of furfural and HMF. (n.d.). ResearchGate.

- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (n.d.). MDPI.

- Hydrogen–deuterium exchange. (n.d.). Wikipedia.

- Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural. (n.d.). ACS Omega.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. yinobio.net [yinobio.net]

- 3. The Furfuryl Alcohol Edge: Applications And Benefits For You | Chemical Bull [chemicalbull.com]

- 4. Properties and Uses of Furfuryl Alcohol-Chemwin [en.888chem.com]

- 5. Furfuryl Alcohol - The Biazzi Process [biazzi.com]

- 6. News - Furfuryl Alcohol: A Versatile Industrial Bio-Based Chemical [cnccindustries.com]

- 7. mdpi.com [mdpi.com]

- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CN101906087B - Process and device for recovering furfuryl alcohol from high-boiling residues generated in furturyl alcohol preparation by furfural hydrogenation - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Isotopic Purity of Furfuryl-d5 Alcohol

Foreword: Beyond Chemical Purity – The Isotopic Dimension

In the realm of drug development and advanced chemical research, the identity of a molecule is defined by more than just its elemental composition and structure; the isotopic constitution is equally critical. For deuterated compounds such as Furfuryl-d5 Alcohol (C₅HD₅O₂), isotopic purity is not a secondary parameter but a primary determinant of its efficacy and reliability, particularly when used as an internal standard for mass spectrometry (MS) or in metabolic studies.[1][2] This guide provides a comprehensive framework for understanding, determining, and validating the isotopic purity of Furfuryl-d5 Alcohol, drawing from established analytical principles and field-proven methodologies. We will explore the nuances of synthesis that give rise to isotopic distributions and detail the orthogonal analytical techniques required for robust characterization.

The Genesis of Furfuryl-d5 Alcohol: Synthesis and Isotopic Distribution

The journey to a highly enriched deuterated compound begins with its synthesis. Furfuryl-d5 Alcohol is typically synthesized via the catalytic hydrogenation of furfural, a renewable platform chemical derived from lignocellulosic biomass.[3][4][5] The introduction of deuterium is strategically controlled, often through the use of a deuterium source during the reduction of the aldehyde group and saturation of the furan ring.

The industrial-scale synthesis commonly employs a copper-chromite catalyst, though more environmentally benign catalysts are under active development.[3][6] The deuteration process, however, is inherently statistical. It is practically impossible to achieve 100% isotopic purity.[7] This results in a population of molecules with varying degrees of deuteration, known as isotopologues (d₀, d₁, d₂, d₃, d₄, and the desired d₅).

A critical distinction must be made between two key terms[7]:

-

Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position within the molecule. For instance, a starting material with 99% enrichment means there is a 99% probability of finding a deuterium atom at any given labeled site.

-

Species Abundance (Isotopic Purity): Refers to the percentage of the entire population of molecules that have the desired, fully deuterated composition (i.e., the d₅ isotopologue).

A high isotopic enrichment in the starting materials is a prerequisite for, but does not guarantee, high species abundance in the final product. The statistical nature of the synthesis dictates the final distribution of isotopologues.

Analytical Cornerstone: Orthogonal Methodologies for Purity Verification

To establish trustworthy data, a single analytical technique is insufficient. We rely on a dual, self-validating approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1][2] This combination provides a complete picture, confirming both the positions of labeling and the overall isotopic distribution.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Site-Specific Investigation

NMR spectroscopy is unparalleled in its ability to provide site-specific isotopic information.[9] By examining the molecule at an atomic level, we can precisely determine where deuterium incorporation has occurred and quantify the residual, non-deuterated protons.

¹H NMR for Isotopic Enrichment

The most direct method for assessing isotopic purity via NMR is to quantify the signals from the residual protons. For a highly deuterated compound, these signals will be very small, but their integration relative to a known internal standard allows for a precise calculation of isotopic enrichment.

| Proton Position | Typical ¹H Chemical Shift (ppm) in CDCl₃ |

| H on C5 (furan ring) | ~7.37 |

| H on C3 (furan ring) | ~6.31 |

| H on C4 (furan ring) | ~6.26 |

| H on CH₂ (methylene) | ~4.54 |

| (Note: Chemical shifts can vary slightly based on solvent and concentration. Data referenced from typical spectra.)[10] |

Experimental Protocol: ¹H NMR for Isotopic Purity

-

Sample Preparation: Accurately weigh approximately 10-20 mg of Furfuryl-d5 Alcohol and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.

-

Solvent Selection: Dissolve the sample in a high-purity deuterated solvent (e.g., Chloroform-d) that does not have signals overlapping with the analyte's residual proton signals.[11]

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal resolution and sensitivity.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being quantified to allow for full relaxation and ensure accurate integration.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the small residual proton peaks.

-

-

Data Processing:

-

Carefully phase and baseline correct the spectrum.

-

Integrate the residual proton signals corresponding to the furan ring and methylene positions.

-

Integrate the signal from the internal standard.

-

-

Calculation: Calculate the molar quantity of residual protons at each position relative to the known molar quantity of the internal standard. The isotopic enrichment at each site is then calculated as:

-

% Enrichment = (1 - [moles of residual H / (moles of sample × # of sites)]) × 100

-

Mass Spectrometry: Quantifying Isotopologue Distribution

While NMR excels at site-specific analysis, high-resolution mass spectrometry (HRMS) is the definitive technique for determining the relative abundance of each isotopologue in the sample.[12][13] This provides the overall isotopic purity value.

HRMS for Species Abundance

By using techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF), we can resolve the signals of each H/D isotopologue (d₀ to d₅), which differ by the mass of a neutron.

Experimental Protocol: LC-HRMS for Isotopologue Distribution

-

Sample Preparation: Prepare a dilute solution of Furfuryl-d5 Alcohol (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.[13]

-

Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system to separate the analyte from any potential chemical impurities, ensuring the mass spectrum is clean.

-

Mass Spectrometer Setup:

-

Calibrate the mass spectrometer to ensure high mass accuracy.

-

Operate in full scan mode with high resolution (>70,000) to clearly resolve the isotopic peaks.

-

-

Data Acquisition: Infuse the sample or inject it into the LC system and acquire the full scan mass spectrum of the molecular ion (e.g., [M+H]⁺).

-

Data Processing:

-

Extract the ion chromatograms or view the mass spectrum for the mass range covering all isotopologues (from d₀ to d₅).

-

Record the intensity (area under the curve) for each isotopic peak.

-

-

Calculation: The isotopic purity (species abundance of the d₅ molecule) is calculated by normalizing the intensity of the d₅ peak to the sum of the intensities of all isotopologue peaks:

-

% Isotopic Purity (d₅) = [Intensity(d₅) / (Intensity(d₀) + ... + Intensity(d₅))] × 100

-

Synthesizing the Data: A Complete Purity Profile

The final step is to consolidate the findings from both NMR and MS into a single, comprehensive report. The NMR data validates the positions of deuteration and provides the isotopic enrichment at each site, while the MS data delivers the overall isotopic purity by quantifying the species abundance.

Example Purity Data Summary for a Batch of Furfuryl-d5 Alcohol

| Parameter | Method | Result |

| Isotopic Enrichment (Ring Positions) | ¹H NMR | > 99.5% |

| Isotopic Enrichment (Methylene Position) | ¹H NMR | > 99.5% |

| Isotopologue Distribution | HRMS | |

| d₀ Abundance | HRMS | < 0.1% |

| d₁ Abundance | HRMS | < 0.1% |

| d₂ Abundance | HRMS | 0.1% |

| d₃ Abundance | HRMS | 0.5% |

| d₄ Abundance | HRMS | 1.2% |

| d₅ Abundance | HRMS | 98.2% |

| Overall Isotopic Purity | HRMS | 98.2% |

This integrated approach ensures that the material is not only highly deuterated but also that the deuterium is in the correct positions, providing the highest level of confidence for researchers and drug development professionals.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. That's Nice.

- Furfuryl alcohol(98-00-0) 1H NMR spectrum. ChemicalBook.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing.

- applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich.

- Evaluating the use of NMR for the determination of deuterium abundance in water. Universitat Autònoma de Barcelona.

- Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR.

- The Furfuryl Alcohol Edge: Applications And Benefits For You. Chemical Bull.

- Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. MDPI.

- Furfuryl Alcohol - The Biazzi Process. BIAZZI.

- Direct synthesis of furfuryl alcohol from furfural: catalytic performance of monometallic and bimetallic Mo and Ru phosphides. Catalysis Science & Technology (RSC Publishing).

- Efficient Furfuryl Alcohol Synthesis from Furfural over Magnetically Recoverable Catalysts. Indiana University.

- What are the future development prospects of furfuryl alcohol?. Yino.

- News - Furfuryl Alcohol: A Versatile Industrial Bio-Based Chemical. Okchem.

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. News - Furfuryl Alcohol: A Versatile Industrial Bio-Based Chemical [cnccindustries.com]

- 5. yinobio.net [yinobio.net]

- 6. Furfuryl Alcohol - The Biazzi Process [biazzi.com]

- 7. isotope.com [isotope.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 10. Furfuryl alcohol(98-00-0) 1H NMR spectrum [chemicalbook.com]

- 11. synmr.in [synmr.in]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Furfuryl-d5 Alcohol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers and professionals in drug development and material science, NMR is a cornerstone for structural elucidation, purity assessment, and reaction monitoring.[1] This guide focuses on furfuryl alcohol, a key platform chemical derived from renewable biomass, and its isotopically labeled analog, furfuryl-d5 alcohol.[2][3]

The strategic replacement of protons (¹H) with deuterium (²H or D), a technique known as isotopic labeling, is a powerful method for simplifying complex ¹H NMR spectra and confirming signal assignments.[4] By analyzing the predicted ¹H and ¹³C NMR spectra of furfuryl-d5 alcohol, where the five non-hydroxyl protons have been replaced by deuterium, we can demonstrate the utility of this technique and provide a detailed framework for its application. This guide will serve as a practical resource, blending theoretical principles with field-proven experimental protocols.

Rationale for Isotopic Labeling: The Case of Furfuryl-d5 Alcohol

In the standard ¹H NMR spectrum of furfuryl alcohol, the signals for the three protons on the furan ring and the two protons on the adjacent methylene group create a complex and overlapping series of multiplets. While analyzable, definitively assigning these signals and studying the behavior of the hydroxyl proton can be challenging.

By synthesizing furfuryl-d5 alcohol (structure shown below), we eliminate the signals from the five C-H protons. This allows for:

-

Simplified ¹H NMR: The spectrum is reduced to a single signal for the remaining hydroxyl (-OH) proton, allowing for its unambiguous study without interference or scalar coupling from neighboring protons.

-

Confirmation of Assignments: Comparing the simplified spectrum to that of the unlabeled compound provides definitive proof of the original signal assignments.

-

Advanced ¹³C NMR Analysis: The ¹³C spectrum reveals the effect of deuterium substitution on the carbon signals, including the observation of carbon-deuterium (C-D) coupling and changes in signal intensity due to the loss of the Nuclear Overhauser Effect (NOE).

Experimental Protocols

A successful NMR analysis hinges on meticulous sample preparation and the selection of appropriate acquisition parameters.[5][6] The protocols described here represent a self-validating system to ensure high-quality, reproducible data.

I. Sample Preparation Workflow

The quality of the NMR spectrum is directly dependent on the quality of the sample.

Methodology:

-

Solvent Selection: Choose a high-purity deuterated solvent. For furfuryl alcohol, chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[7] The choice of solvent can influence the chemical shift of the hydroxyl proton due to varying hydrogen-bonding interactions.[8][9] A comprehensive list of chemical shifts for common impurities in various deuterated solvents is an essential reference.[10][11][12]

-

Sample Concentration: For ¹H NMR, a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient.[6] For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]

-

Preparation:

-

Accurately weigh the furfuryl-d5 alcohol sample and transfer it to a clean, dry vial.

-

Add the chosen deuterated solvent (0.6-0.7 mL) using a calibrated pipette.

-

Gently vortex or swirl the vial until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

-

II. NMR Data Acquisition

The following parameters are typical for a modern high-field NMR spectrometer (e.g., 400-600 MHz).[6]

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width (SW): ~12-16 ppm. This range is sufficient to cover most organic protons.

-

Number of Scans (NS): 8 to 16 scans. Due to the expected simplicity of the furfuryl-d5 alcohol spectrum, a high number of scans is not necessary.

-

Relaxation Delay (D1): 2-5 seconds. A sufficient delay ensures the magnetization returns to equilibrium between pulses for accurate integration.

-

Acquisition Time (AQ): 2-4 seconds.

-

Receiver Gain (RG): Adjust automatically to prevent signal clipping.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width (SW): ~220-240 ppm. This covers the full range of carbon chemical shifts in organic molecules.[13]

-

Number of Scans (NS): 1024 or more. A higher number of scans is required due to the low natural abundance of ¹³C and the expected lower intensity of deuterated carbon signals.

-

Relaxation Delay (D1): 2 seconds. A longer delay (5-10 s) may be necessary for quantitative analysis, especially for quaternary carbons.

-

Acquisition Time (AQ): 1-2 seconds.

General NMR Workflow Diagram

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Spectral Analysis and Interpretation

A comparative analysis between furfuryl alcohol and its deuterated analog is the most effective way to understand the spectral data.

Reference: ¹H and ¹³C NMR of Furfuryl Alcohol

The spectra of standard, non-deuterated furfuryl alcohol provide a baseline for our analysis. The signals are assigned based on established data for furan derivatives.[14][15][16]

Caption: Structure of Furfuryl Alcohol with atom numbering for NMR assignment.

Table 1: ¹H NMR Data for Furfuryl Alcohol (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| H5 | ~7.37 | dd | J₅₄ = 1.8, J₅₃ = 0.9 | 1H |

| H4 | ~6.31 | dd | J₄₅ = 1.8, J₄₃ = 3.2 | 1H |

| H3 | ~6.26 | dd | J₃₄ = 3.2, J₃₅ = 0.9 | 1H |

| -CH₂- | ~4.54 | s | - | 2H |

| -OH | ~2.70 | br s | - | 1H |

Data compiled from reference sources.[17]

Table 2: ¹³C NMR Data for Furfuryl Alcohol (100 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~153.9 |

| C5 | ~142.5 |

| C4 | ~110.3 |

| C3 | ~107.5 |

| -CH₂- | ~57.2 |

Data compiled from reference sources.[18][19]

Interpretation:

-

¹H Spectrum: The three furan protons (H3, H4, H5) are in distinct chemical environments and couple with each other, resulting in three separate doublet of doublets (dd) signals.[14][17] The methylene protons (-CH₂-) appear as a singlet as there are no adjacent protons to couple with, though very fine long-range coupling to H3 may sometimes be observed. The hydroxyl proton (-OH) is a broad singlet, and its position is variable.

-

¹³C Spectrum: Five distinct signals are observed, corresponding to the five carbon atoms in the molecule. The signal for C2 is shifted furthest downfield due to its attachment to two electronegative oxygen atoms (the ring oxygen and the hydroxyl group oxygen).[20]

Predicted Spectra of Furfuryl-d5 Alcohol

With the five C-H bonds replaced by C-D bonds, the spectra change dramatically.

¹H NMR Spectrum Analysis: The ¹H NMR spectrum of furfuryl-d5 alcohol is expected to show only a single signal.

-

Signal: A singlet corresponding to the hydroxyl proton (-OH).

-

Chemical Shift: The chemical shift will be highly dependent on the solvent, concentration, and temperature, typically appearing between δ 2.0 and 5.0 ppm. In CDCl₃, it would be expected around δ 2.7 ppm, similar to the unlabeled compound, but this can vary.[17]

-

Confirmation: The identity of this peak can be unequivocally confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube, shaking it, and re-acquiring the spectrum. The -OH proton will exchange with deuterium from D₂O, causing the signal to disappear. This is a classic "D₂O shake" experiment.

¹³C NMR Spectrum Analysis: All five carbon signals remain, but their appearance and characteristics are altered by the attached deuterium.

-

Multiplicity: Deuterium has a nuclear spin (I) of 1. Therefore, a carbon attached to a single deuterium atom (a C-D group) will be split into a triplet (following the 2nI+1 rule, where n=1, I=1). The C3, C4, C5, and methylene carbons are all expected to appear as low-intensity triplets.

-

Coupling Constants: The one-bond carbon-deuterium coupling constant (¹J_CD) is observable and is approximately 1/6.5 of the corresponding one-bond carbon-proton coupling constant (¹J_CH) due to the difference in the gyromagnetic ratios of the two nuclei.

-

Signal Intensity: The signals for the deuterated carbons will be significantly less intense than in the protonated spectrum. This is due to two factors: (1) the splitting of the signal into a triplet reduces the peak height, and (2) the absence of attached protons leads to a near-complete loss of the Nuclear Overhauser Effect (NOE), which normally enhances the signal intensity of protonated carbons during broadband proton decoupling.

-

Quaternary Carbon (C2): The C2 carbon, which is not directly bonded to deuterium, will remain a singlet. However, it may exhibit small, long-range (two-bond) coupling to the deuterium atoms at the C3 and methylene positions, which could lead to some signal broadening or fine splitting.

Table 3: Predicted ¹³C NMR Data for Furfuryl-d5 Alcohol

| Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C2 | ~153.9 | Singlet (or broadened) |

| C5 | ~142.5 | Triplet |

| C4 | ~110.3 | Triplet |

| C3 | ~107.5 | Triplet |

| -CD₂- | ~57.2 | Triplet |

Conclusion

This technical guide provides a comprehensive framework for acquiring and interpreting the ¹H and ¹³C NMR spectra of furfuryl-d5 alcohol. By contrasting the predicted spectra of the deuterated compound with the known spectra of its non-deuterated counterpart, we highlight the power of isotopic labeling as a tool for spectral simplification and assignment verification. The detailed experimental protocols and workflow diagrams offer a robust system for obtaining high-quality data, ensuring scientific integrity. For researchers in drug development and chemical sciences, a thorough understanding of these principles and techniques is paramount for accurate molecular characterization and advancing scientific discovery.

References

-

THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]

-

Fig. S16. 1 H NMR spectrum of the coupling products by furfuryl... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES. (n.d.). Canadian Science Publishing. Retrieved January 16, 2026, from [Link]

-

THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Science Publishing. Retrieved January 16, 2026, from [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved January 16, 2026, from [Link]

-

Carbon-13 NMR study of cured furfuryl alcohol resins using cross polarization and magic-angle spinning. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

-

¹³C NMR spectra of furfuryl alcohol and the samples FA1 and FA2. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Basic Experiment Setup and Basic NMR Spectrometer Operation. (n.d.). University of Wyoming. Retrieved January 16, 2026, from [Link]

-

NMR: Experimental. (2022, April 16). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

¹³C NMR spectra of a furfural, b furfuryl alcohol, c levulinic acid, d... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Carbon-13 chemical shifts in some substituted furans and thiophens. (n.d.). Sci-Hub. Retrieved January 16, 2026, from [Link]

-

1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (CDB005455). (n.d.). Cannabis Database. Retrieved January 16, 2026, from [Link]

-

Support Information for. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Basics of NMR Spectroscopy. (2016, November 29). UConn Health. Retrieved January 16, 2026, from [Link]

-

Furfuryl alcohol. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

NMR spectra of furfuryl alcohol. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

²H NMR spectra of monodeutero furfuryl esters in CHCl3-CDCl3 (99:1). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). Indonesian Journal of Science and Technology. Retrieved January 16, 2026, from [Link]

-

Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra. Retrieved January 16, 2026, from [Link]

-

Carbon-13 NMR study of curing in furfuryl alcohol resins. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. (2020, February 24). MDPI. Retrieved January 16, 2026, from [Link]

-

Furfuryl Alcohol - The Biazzi Process. (n.d.). Biazzi. Retrieved January 16, 2026, from [Link]

-

Efficient Furfuryl Alcohol Synthesis from Furfural over Magnetically Recoverable Catalysts. (n.d.). Indiana University. Retrieved January 16, 2026, from [Link]

-

Signal Areas. (n.d.). Retrieved January 16, 2026, from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved January 16, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities. (n.d.). EPFL. Retrieved January 16, 2026, from [Link]

-

An NMR study of poly(furfuryl alcohol) prepared with p-toluenesulphonic acid. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved January 16, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP. Retrieved January 16, 2026, from [Link]

-

Effects of solvent on the furfuryl alcohol polymerization reaction: UV Raman spectroscopy study. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Solvent effects in integrated reaction-separation process of liquid-phase hydrogenation of furfural to furfuryl alcohol over CuA. (2022, June 11). NSTDA. Retrieved January 16, 2026, from [Link]

Sources

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 3. Furfuryl Alcohol - The Biazzi Process [biazzi.com]

- 4. researchgate.net [researchgate.net]

- 5. ekwan.github.io [ekwan.github.io]

- 6. uwyo.edu [uwyo.edu]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. nstda.or.th [nstda.or.th]

- 10. epfl.ch [epfl.ch]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. kgroup.du.edu [kgroup.du.edu]

- 13. homepages.bluffton.edu [homepages.bluffton.edu]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Furfuryl alcohol(98-00-0) 1H NMR [m.chemicalbook.com]

- 18. Furfuryl alcohol(98-00-0) 13C NMR [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. sci-hub.st [sci-hub.st]

Foreword: The Pursuit of Precision in Quantitative Analysis

An In-depth Technical Guide to the Mass Spectrometry Analysis of Furfuryl Alcohol Using a Deuterated Internal Standard

In modern analytical science, particularly within the realms of drug development, food safety, and environmental monitoring, the objective is not merely to detect a compound but to quantify it with unimpeachable accuracy and precision. The analysis of small, volatile molecules like furfuryl alcohol presents a unique set of challenges, from sample preparation variability to complex matrix effects that can suppress or enhance instrument response. This guide provides a comprehensive, field-proven methodology for the robust quantification of furfuryl alcohol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Central to this methodology is the use of Furfuryl-d5 Alcohol as a stable, isotopically labeled internal standard—the cornerstone of a self-validating system that ensures data integrity. This document is structured to provide not just a protocol, but the scientific rationale behind each step, empowering researchers to adapt and troubleshoot with a deep understanding of the underlying principles.

The Rationale: Why Furfuryl-d5 Alcohol is the Gold Standard

Quantitative analysis by mass spectrometry hinges on the ability to correct for inevitable variations that occur during the analytical workflow. An ideal internal standard (IS) must behave as a chemical and physical doppelgänger to the analyte of interest.[1] Stable, isotopically labeled (SIL) analogues, such as Furfuryl-d5 Alcohol, are the superior choice for this purpose.[2]

The Core Advantages of a Deuterated Internal Standard:

-

Physicochemical Equivalence : Furfuryl-d5 Alcohol is chemically identical to furfuryl alcohol, ensuring they co-elute during chromatographic separation and exhibit nearly identical behavior during sample extraction and ionization.[1][3] This co-elution is critical for correcting matrix effects, which occur at the specific time the compounds enter the mass spectrometer source.[4]

-

Correction for Variability : By adding a known concentration of the deuterated standard at the very beginning of the sample preparation process, it experiences the same potential losses or variations as the analyte.[5] Any sample loss during extraction, inconsistency in injection volume, or fluctuation in ionization efficiency affects both the analyte and the IS proportionally.[3][5] The final quantification is based on the ratio of the analyte signal to the IS signal, effectively normalizing these variations and leading to highly reproducible results.[2]

-

Mass-Based Distinction : The five deuterium atoms increase the mass of Furfuryl-d5 Alcohol by five Daltons (Da) compared to the native compound.[6][7] This mass difference is easily resolved by the mass spectrometer, allowing for simultaneous but distinct detection without isotopic interference.[1]

The diagram below illustrates the foundational principle of using a deuterated internal standard to ensure analytical accuracy.

Caption: Workflow for accurate quantification using a deuterated internal standard.

The Method: From Sample to Signal

This section details the complete analytical workflow, grounded in the principles of robust bioanalysis. The method of choice is Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) operating in Selected Reaction Monitoring (SRM) mode.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract furfuryl alcohol from the sample matrix while removing interfering components like proteins and salts. A simple protein precipitation is often sufficient for many matrices.

Step-by-Step Protocol: Protein Precipitation

-

Aliquoting: Transfer 100 µL of the sample (e.g., plasma, serum, or aqueous food extract) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the Furfuryl-d5 Alcohol working solution (e.g., 1 µg/mL in methanol) to every sample, calibrator, and quality control (QC) sample. This early addition is crucial for correcting extraction variability.[5]

-

Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The organic solvent denatures and precipitates proteins, while the acid ensures the analytes remain protonated for optimal ionization.

-

Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

-

Supernatant Transfer: Carefully transfer the supernatant (the clear liquid) to a new vial for LC-MS/MS analysis.

Chromatographic Separation: Ensuring Specificity

Chromatography separates furfuryl alcohol from other components in the extract that might have the same mass, thereby reducing matrix interference and improving specificity. A reverse-phase C18 column is well-suited for this polar analyte.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Provides excellent separation efficiency for small polar molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous phase for reverse-phase chromatography. Formic acid aids in protonation for positive mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic phase for eluting the analyte from the column. |

| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS, providing a good balance between speed and separation. |

| Injection Volume | 5 µL | A small volume to prevent column overloading and peak distortion. |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate | A rapid gradient ensures a short run time, suitable for high-throughput analysis, while effectively eluting the analyte. |

| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |

Mass Spectrometric Detection: The Core of Quantification

Tandem mass spectrometry provides two layers of filtering, making it highly selective and sensitive.[8] We will use Electrospray Ionization (ESI) in positive ion mode, as the alcohol group is readily protonated.[9][10] The detection will be performed using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[11][12]

The SRM Principle:

-

Q1 (First Quadrupole): Selects only the protonated molecular ion (the "precursor ion") of a specific mass-to-charge ratio (m/z). For furfuryl alcohol, this is [M+H]+ at m/z 99.1.

-

Q2 (Collision Cell): The selected precursor ions are fragmented by collision with an inert gas (e.g., argon).

-

Q3 (Third Quadrupole): Selects only a specific, high-intensity fragment ion (the "product ion") for detection.

This process creates a highly specific "transition" that is unique to the analyte, effectively filtering out chemical noise.[13]

Fragmentation Pathway and SRM Transitions

The molecular weight of Furfuryl Alcohol (C₅H₆O₂) is approximately 98.10 g/mol .[14] Upon protonation in the ESI source, it forms the precursor ion [M+H]+ with an m/z of 99.1. The molecular weight of Furfuryl-d5 Alcohol (C₅D₅H₁O₂) is approximately 103.13 g/mol ,[7] yielding a precursor ion [M+H]+ at m/z 104.1.

Collision-induced dissociation (CID) of the protonated furfuryl alcohol likely involves the loss of water (H₂O) or rearrangement of the furan ring. A common and stable fragment results from the loss of the hydroxymethyl group and subsequent rearrangement, leading to a prominent product ion. The most abundant fragment ion in the electron ionization mass spectrum of furfuryl alcohol is often observed at m/z 81.[15][16] This corresponds to the loss of the hydroxyl group and a hydrogen atom. Another significant fragment is at m/z 98, the molecular ion. For our ESI-MS/MS experiment, we will target the transition from the protonated molecule. A logical and stable product ion for the [M+H]+ precursor is m/z 81.1, corresponding to the loss of H₂O.

The diagram below illustrates the proposed fragmentation and the resulting SRM transitions for both the analyte and the internal standard.

Caption: SRM transitions for Furfuryl Alcohol and its deuterated internal standard.

Optimized Mass Spectrometer Parameters

| Parameter | Analyte (Furfuryl Alcohol) | IS (Furfuryl-d5 Alcohol) | Rationale |

| Ionization Mode | ESI Positive | ESI Positive | Alcohols are readily protonated. |

| Precursor Ion (Q1) | m/z 99.1 | m/z 104.1 | Corresponds to the [M+H]⁺ species. |

| Product Ion (Q3) | m/z 81.1 | m/z 84.1 | A stable and abundant fragment ion, providing specificity. |

| Collision Energy (CE) | 15 eV (Optimize empirically) | 15 eV (Optimize empirically) | The voltage required to induce optimal fragmentation. Should be determined by infusing the compound and varying the CE. |

| Dwell Time | 50 ms | 50 ms | The time spent monitoring each transition. 50 ms provides sufficient data points across a chromatographic peak. |

Method Validation: Establishing Trustworthiness

A quantitative method is only reliable if it has been thoroughly validated. Validation demonstrates that the method is suitable for its intended purpose.[17] The protocols should adhere to guidelines from regulatory bodies like the FDA or ICH.[18][19][20]

Key Validation Parameters:

-

Linearity and Range: A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the known concentration of calibrators. The method should be linear over a defined range, with a correlation coefficient (r²) of >0.995.[21]

-

Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing QC samples at low, medium, and high concentrations in triplicate on multiple days. Acceptance criteria are typically within ±15% of the nominal value (±20% at the lower limit of quantification).[21]

-

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[21]

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

-

Matrix Effect: Assessed by comparing the analyte response in a post-extraction spiked sample to the response in a pure solvent. The deuterated internal standard is designed to compensate for matrix effects.[4]

Example Validation Data Summary

| QC Level | Nominal Conc. (ng/mL) | N | Accuracy (% Bias) | Precision (%RSD) | Acceptance Criteria |

| LLOQ | 1.0 | 6 | +5.2% | 8.9% | ±20% Accuracy, ≤20% RSD |

| Low QC | 3.0 | 6 | -2.1% | 6.5% | ±15% Accuracy, ≤15% RSD |

| Mid QC | 30 | 6 | +1.5% | 4.2% | ±15% Accuracy, ≤15% RSD |

| High QC | 80 | 6 | -0.8% | 3.1% | ±15% Accuracy, ≤15% RSD |

Conclusion

This guide outlines a robust, sensitive, and specific LC-MS/MS method for the quantification of furfuryl alcohol. By leveraging the power of a stable, isotopically labeled internal standard (Furfuryl-d5 Alcohol) and the selectivity of tandem mass spectrometry, this approach overcomes common analytical challenges to produce data of the highest integrity. The principles and protocols described herein provide a comprehensive framework for researchers, scientists, and drug development professionals to implement a self-validating and reliable analytical system, ensuring that quantitative results are not just a number, but a trustworthy measure of reality.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Pharmanest.

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- Panseri, S., et al. (2022). Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. Food Analytical Methods.

- FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

-

NIST. (n.d.). 2-Furanmethanol. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). Furfuryl alcohol. National Center for Biotechnology Information. Available at: [Link]

- FDA. (2012). Guidelines for the Validation of Chemical Methods for the FDA Foods Program. ResearchGate.

-

Lab Manager. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

- International Labmate. (n.d.). Detecting nitrofuran metabolites in animal products using LC/MS/MS.

-

NIST. (n.d.). 2-Furanmethanol. NIST WebBook. Available at: [Link]

- NIST. (n.d.). 2-Furanmethanol. NIST WebBook.

-

MassBank. (2008). FURFURYL ALCOHOL; EI-B; MS. Available at: [Link]

-

Wikipedia. (n.d.). Furfuryl alcohol. Available at: [Link]

-

Wikipedia. (n.d.). Selected reaction monitoring. Available at: [Link]

- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.

-

ResearchGate. (2022). Furfural and furfural derivatives found in the four samples using GC-MS analysis. Available at: [Link]

-

Kiathevest, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Furfuryl-d5 Alcohol | CAS 1398065-62-7. Available at: [Link]

-

University of Washington Proteomics Resource. (n.d.). MRM/SRM page. Available at: [Link]

-

Piccinelli, A. L., et al. (2013). Chromatographic and selected reaction monitoring (SRM) parameters used for the UPLC-MS/MS analysis. ResearchGate. Available at: [Link]

-

Lange, P. T., et al. (2008). Selected reaction monitoring for quantitative proteomics: a tutorial. Molecular Systems Biology. Available at: [Link]

Sources

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. texilajournal.com [texilajournal.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Buy Furfuryl-d5 Alcohol | 1398065-62-7 | 95% min. [smolecule.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. spectroscopyworld.com [spectroscopyworld.com]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. Selected reaction monitoring - Wikipedia [en.wikipedia.org]

- 12. UWPR [proteomicsresource.washington.edu]